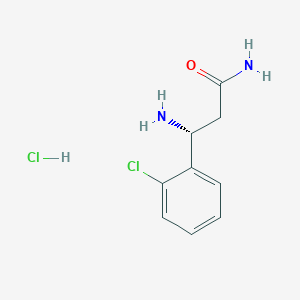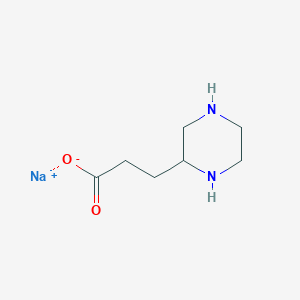
(3R)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride
Übersicht
Beschreibung
“(3R)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride” is a chemical compound with the CAS Number: 1303890-51-8. It has a molecular weight of 249.14 and its IUPAC name is 3-amino-2-(2-chlorobenzyl)propanamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13ClN2O.ClH/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14;/h1-4,8H,5-6,12H2,(H2,13,14);1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
The compound is a powder with a purity of 95%. It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anti-Allergic Properties
One of the notable applications of this compound is in the field of medicinal chemistry, particularly for its anti-allergic properties. Research has shown that certain derivatives exhibit significant effects on both allergic asthma and allergic itching . These findings are crucial as they can lead to the development of new anti-allergy medications with potentially fewer side effects than existing treatments.
Organic Synthesis: Intermediate for Piperazine Derivatives
In organic synthesis, this compound serves as an intermediate for the synthesis of novel piperazine derivatives . These derivatives are important for their pharmacological properties, and their design and synthesis are key steps in the development of new drugs.
Pharmacology: H1 Receptor Antagonism
The compound’s ability to act as an H1 receptor antagonist makes it valuable in pharmacology . H1 receptor antagonists are used to treat allergies by preventing histamine from binding to its receptors, thereby reducing allergic reactions.
Bioavailability Enhancement
The presence of an amino acid group in certain derivatives of this compound has been shown to enhance pharmacological bioavailability . This is particularly important in increasing the efficacy of drugs in treating allergies.
Anti-Inflammatory Activities
Derivatives of this compound have also been associated with anti-inflammatory activities . This is significant because allergies are often accompanied by inflammation, and a compound that can address both issues could be highly beneficial.
Catalysis: Protodeboronation of Boronic Esters
In the field of catalysis, this compound has been used in the protodeboronation of pinacol boronic esters . This process is important for the synthesis of various organic molecules, including pharmaceuticals.
Safety and Hazards
Eigenschaften
IUPAC Name |
(3R)-3-amino-3-(2-chlorophenyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.ClH/c10-7-4-2-1-3-6(7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGYKGWYBQLESF-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)N)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CC(=O)N)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B1447841.png)

![2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride](/img/structure/B1447848.png)